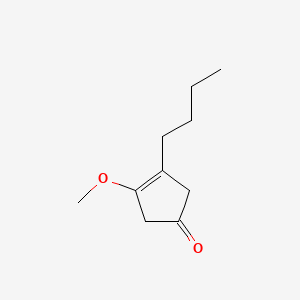

Butylmethoxycyclopenten-1-one

Description

Structure

3D Structure

Properties

CAS No. |

53690-92-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-butyl-4-methoxycyclopent-3-en-1-one |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-8-6-9(11)7-10(8)12-2/h3-7H2,1-2H3 |

InChI Key |

PDNHTHDAWDMUFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(CC(=O)C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butylmethoxycyclopenten 1 One and Its Analogues

Total Synthesis Approaches to Butylmethoxycyclopenten-1-one

The total synthesis of this compound, a 2,3-disubstituted cyclopentenone, can be approached through various strategic disconnections of the target molecule. The core challenge lies in the controlled installation of the butyl and methoxy (B1213986) substituents onto the five-membered ring. General methods for constructing highly functionalized cyclopentenones often serve as a blueprint for the synthesis of this specific target. rsc.org

Stereoselective Synthesis of this compound

Achieving stereocontrol is a paramount objective in modern organic synthesis, particularly when targeting molecules with potential biological activity. For analogues of this compound that may contain chiral centers, stereoselective synthesis is crucial. This can be accomplished through enantioselective routes to generate a single enantiomer or by controlling diastereoselectivity in reactions that create multiple stereocenters.

The enantioselective synthesis of chiral cyclopentenones can be achieved through several powerful strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. nih.gov For instance, a well-established method involves the kinetic resolution of racemic 4-hydroxycyclopentenone derivatives. nih.govacs.org This approach, while not directly producing a 3-substituted cyclopentenone, provides access to enantiomerically enriched building blocks that can be further elaborated.

A notable strategy for generating chiral cyclopentenones is the asymmetric conjugate addition to a cyclopentenone precursor. rsc.org In a related context, the synthesis of (S)-(+)-2-(p-toluenesulfinyl)-2-cyclopentenone serves as a precursor for the enantioselective synthesis of 3-substituted cyclopentanones, where the chiral sulfinyl group directs the stereochemical outcome of the conjugate addition. orgsyn.org

Furthermore, transition metal-catalyzed reactions have emerged as a cornerstone of enantioselective synthesis. For example, rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings with high enantioselectivity, a strategy that could be adapted for cyclopentenone systems. The use of chiral ligands is key to inducing asymmetry in these transformations.

Another powerful method is the gold(I)-catalyzed rearrangement of enantioenriched propargyl pivaloates, which proceeds with excellent chirality transfer to afford enantiomerically enriched cyclopentenones. acs.org This method is particularly attractive as it allows for the synthesis of a wide range of substituted cyclopentenones under mild conditions. acs.org

| Enantioselective Strategy | Key Features | Potential Application to this compound Analogues |

| Kinetic Resolution | Separation of a racemic mixture using a chiral catalyst or enzyme. | Can provide enantiomerically pure cyclopentenone building blocks. nih.govacs.org |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | A chiral sulfinyl group can direct the conjugate addition of a butyl group. orgsyn.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral or racemic substrate. | Rhodium or palladium catalysts with chiral ligands can be used for asymmetric additions or cyclizations. |

| Chirality Transfer | A stereocenter in the starting material directs the formation of a new stereocenter. | Gold(I)-catalyzed rearrangement of a chiral propargyl pivaloate. acs.org |

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is essential. In the context of this compound analogues with stereocenters, diastereoselective reactions are employed to favor the formation of one diastereomer over others.

The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for synthesizing cyclopentenones. drexel.educhemrxiv.org When applied to substrates with existing stereocenters, the PKR can proceed with high diastereoselectivity. chemrxiv.orgacs.org For instance, the cobalt-mediated PKR of siloxy-tethered 1,7-enynes has been shown to be highly diastereoselective, providing access to highly functionalized cyclopentenones. chemrxiv.orgacs.org

Another important reaction is the Piancatelli rearrangement, which converts furfuryl alcohols into 4-hydroxycyclopentenones. When non-symmetrical furan-2,5-dicarbinols are used, this rearrangement can proceed in a regio- and diastereoselective manner. rsc.org The resulting hydroxylated cyclopentenones can then be further functionalized. rsc.org

Furthermore, Michael additions to substituted cyclopentenones can be highly diastereoselective. For example, the aza-Michael reaction of anilines to cyclopentenones bearing a tertiary alcohol has been shown to proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding directing the incoming nucleophile. thieme-connect.com

| Diastereoselective Reaction | Reactants | Key Features |

| Pauson-Khand Reaction | Alkyne, Alkene, CO | Cobalt-mediated, can be highly diastereoselective with chiral substrates. drexel.educhemrxiv.org |

| Piancatelli Rearrangement | Furfuryl Alcohols | Rearrangement to 4-hydroxycyclopentenones, can be diastereoselective. rsc.org |

| Michael Addition | Enone, Nucleophile | Addition to a chiral enone can be directed by existing stereocenters. thieme-connect.com |

Convergent and Linear Synthetic Strategies

The construction of complex molecules like analogues of this compound can be approached through either a linear or a convergent synthesis. wikipedia.org

In the context of prostaglandin (B15479496) synthesis, which features a substituted cyclopentane (B165970) or cyclopentenone core, both linear and convergent strategies have been successfully employed. The seminal Corey synthesis of prostaglandins (B1171923) is a landmark example of a linear approach, building the side chains sequentially onto a pre-formed cyclopentanone (B42830) core. mdpi.com Later, more convergent approaches were developed, such as the three-component coupling strategy pioneered by Noyori, which allows for the rapid assembly of the prostaglandin skeleton. mdpi.com For this compound, a convergent strategy might involve the synthesis of a suitably functionalized cyclopentenone precursor and a butyl-containing fragment, which are then coupled together.

Catalyst-Mediated Syntheses of this compound

Catalysis, particularly by transition metals, has revolutionized the synthesis of cyclic compounds. These methods often offer high efficiency, selectivity, and functional group tolerance.

A variety of transition metals, including palladium, rhodium, gold, and cobalt, are used to catalyze the formation of cyclopentenones. acs.org The Pauson-Khand reaction, typically mediated by cobalt carbonyl, is a classic example of a transition metal-catalyzed cyclopentenone synthesis. drexel.educhemrxiv.org

Palladium catalysis is widely used in the synthesis of functionalized cyclopentenones. For instance, a redox-relay Heck reaction has been employed for the enantioselective desymmetrization of cyclic enones to produce γ-functionalized cyclopentenones. nih.gov Palladium-catalyzed kinetic resolution of 4-substituted cyclopentenones via nucleophilic allylic substitution is another powerful method for accessing enantiomerically enriched products. nih.govacs.org

Gold catalysts have also gained prominence. Gold(I) complexes can catalyze the Rautenstrauch rearrangement of 1-ethynyl-2-propenyl pivaloates to form 2,3-disubstituted cyclopentenones under very mild conditions. acs.org

Rhodium catalysts are effective in various cyclization reactions. For example, rhodium(III)-catalyzed three-component reactions of acrylic acids, formaldehyde, and malonates can produce multisubstituted cyclopentenones. nih.gov

| Catalyst System | Reaction Type | Example Application |

| Cobalt Carbonyl | Pauson-Khand Reaction | [2+2+1] cycloaddition to form the cyclopentenone ring. drexel.educhemrxiv.org |

| Palladium Complexes | Heck Reaction, Allylic Substitution | Enantioselective functionalization of cyclopentenone precursors. acs.orgnih.gov |

| Gold(I) Complexes | Rautenstrauch Rearrangement | Isomerization of propargyl esters to cyclopentenones. acs.org |

| Rhodium Complexes | C-H Activation/Annulation | Multicomponent reactions to build substituted cyclopentenones. nih.gov |

Organocatalytic Approaches to this compound

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The application of organocatalysis to the synthesis of substituted cyclopentenones, such as this compound, often involves the enantioselective functionalization of a cyclopentenone core.

One of the most effective strategies is the asymmetric Michael addition of nucleophiles to α,β-unsaturated cycloalkanones. nii.ac.jp Chiral diamine/acid combination catalysts have been shown to be highly effective in promoting the Michael reaction of dialkyl malonates to cyclic enones, yielding the desired adducts in high yields and with excellent enantiomeric excess. nii.ac.jpthieme-connect.com In the context of synthesizing this compound, an organocatalytic Michael addition of a butyl-containing nucleophile to a 3-methoxycyclopent-2-enone (B1581325) precursor could be a viable strategy. The use of a protic solvent like methanol (B129727) can facilitate a proton relay system, activating the nucleophile through hydrogen bonding and enhancing enantioselectivity. nii.ac.jpthieme-connect.com

Another powerful organocatalytic method for the synthesis of functionalized cyclopentenones is the Nazarov cyclization. acs.org This electrocyclization reaction of divinyl ketones can be rendered asymmetric through the use of chiral organocatalysts, such as thiourea-based catalysts that incorporate a primary amino group. acs.org This method allows for the construction of the cyclopentenone ring with control over the stereochemistry of newly formed chiral centers. While direct application to this compound is not explicitly documented, the principles of this reaction could be adapted for its synthesis from a suitable acyclic precursor.

The table below summarizes representative organocatalytic approaches that could be adapted for the synthesis of chiral cyclopentanone derivatives.

| Catalytic System | Reaction Type | Substrates | Potential Application to Target |

| Chiral Diamine/Acid | Michael Addition | Cyclic enone, Dialkyl malonate | Introduction of the butyl group to a cyclopentenone scaffold nii.ac.jpthieme-connect.com |

| Chiral Thiourea-Amine | Nazarov Cyclization | Divinyl ketone | Asymmetric synthesis of the cyclopentenone core acs.org |

| Multifunctional Squaramide | Michael Addition | Cyclopentane-1,2-dione, Alkylidene oxindole | Synthesis of functionalized cyclopentane systems beilstein-journals.org |

Semisynthetic Routes to Functionalized this compound Derivatives

Semisynthesis, which involves the chemical modification of natural products, provides an attractive route to complex molecules. nih.govacs.org Natural products containing a cyclopentenone or a related scaffold can serve as starting materials for the synthesis of functionalized derivatives like this compound.

For instance, certain ent-kaurene (B36324) diterpenoids isolated from natural sources contain a cyclopentanone moiety that can be chemically modified. mdpi.com Through a series of oxidation and rearrangement reactions, these natural products can be converted into functionalized cyclopentenones. This approach leverages the inherent chirality and complexity of the natural product to access unique derivatives. A study on the semisynthesis of ent-kaurene derivatives demonstrated the conversion of a natural diterpenoid into a derivative containing an exomethylene-cyclopentanone moiety, which showed significant biological activity. mdpi.com

Biocatalysis, utilizing enzymes or whole-cell systems, offers another powerful tool for the semisynthesis of cyclopentenone derivatives. acs.orgnih.gov Enzymes can catalyze regio- and enantioselective transformations under mild conditions. For example, alcohol dehydrogenase from Rhodococcus erythropolis has been used for the enantioselective reduction of 3-substituted cyclopentenones to the corresponding (S)-allylic alcohols with high yield and excellent enantioselectivity. acs.org This biocatalytic step can be integrated into a synthetic sequence to produce chiral building blocks for more complex cyclopentenone targets.

The following table outlines potential semisynthetic strategies for accessing functionalized cyclopentenones.

| Starting Material Source | Key Transformation | Resulting Scaffold | Potential Relevance |

| ent-Kaurene Diterpenoids | Oxidation, Rearrangement | Functionalized Cyclopentanone | Access to complex cyclopentenone analogues mdpi.com |

| 3-Substituted Cyclopentenones | Biocatalytic Reduction (ADH) | Chiral Allylic Alcohol | Enantioselective synthesis of precursors acs.org |

| Cross-conjugated Cyclopentenones | Halohydration (Soybean Peroxidase) | Bromohydrins | Introduction of further functionality acs.org |

Chemical Reactivity and Mechanistic Investigations of Butylmethoxycyclopenten 1 One

Pericyclic Reactions Involving Butylmethoxycyclopenten-1-one

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. In the context of this compound, the cyclopentenone moiety would act as the dienophile, where the carbon-carbon double bond is activated by the adjacent electron-withdrawing carbonyl group. The rate and efficiency of Diels-Alder reactions are significantly influenced by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate the reaction.

The methoxy (B1213986) group on the this compound ring, being an electron-donating group, might influence the dienophile's reactivity, a factor that would require empirical study to fully determine. The general mechanism proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.

Another relevant class of reactions is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. This reaction involves a 1,3-dipole reacting with a dipolarophile. This compound could potentially serve as the dipolarophile in such reactions.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Reactant Class | Expected Role of this compound | Potential Influencing Factors |

|---|---|---|

| Conjugated Dienes | Dienophile | Electron-withdrawing nature of the carbonyl group; steric hindrance from the butyl group. |

This table is based on theoretical principles as no specific experimental data for this compound is available.

Rearrangement Reactions of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Several types of rearrangement reactions are conceivable for a molecule with the structural features of this compound, although none have been specifically reported.

For instance, under certain conditions, α-halogenated ketones can undergo a Favorskii rearrangement in the presence of a base to yield a rearranged carboxylic acid derivative. If this compound were to be halogenated at the alpha position to the carbonyl group, it could theoretically undergo such a rearrangement.

Another possibility includes acid-catalyzed rearrangements. The Pinacol rearrangement, for example, involves the transformation of a 1,2-diol to a ketone or aldehyde. While this compound is not a diol, related transformations of α-hydroxy ketones or similar structures are known. The Benzilic Acid Rearrangement is another base-catalyzed reaction, converting a 1,2-diketone into an α-hydroxy carboxylic acid.

The Beckmann rearrangement transforms an oxime into an amide or a nitrile. Should this compound be converted to its corresponding oxime, this rearrangement could potentially be induced.

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of α,β-unsaturated ketones, or enones, are fundamental transformations in organic synthesis. The specific outcomes for this compound would depend on the reagents and reaction conditions employed.

Oxidative Transformations: Epoxidation of the carbon-carbon double bond is a common oxidative reaction for enones, often achieved using peroxy acids. This would yield an epoxy ketone. Another potential oxidative reaction is cleavage of the double bond, which can be accomplished using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate, leading to the formation of dicarbonyl compounds.

Reductive Transformations: The reduction of an enone can selectively target either the carbon-carbon double bond or the carbonyl group. Catalytic hydrogenation, for example, can often reduce the double bond to yield a saturated ketone. Conversely, reagents like sodium borohydride might selectively reduce the carbonyl group to an alcohol, preserving the double bond. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce both functional groups.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

There is no available data on the reaction kinetics or thermodynamics of transformations involving this compound. Such studies would be essential to understand the reaction mechanisms, determine rate constants, and assess the feasibility and position of equilibrium for its reactions.

For a hypothetical Diels-Alder reaction involving this compound, kinetic studies would involve monitoring the concentration of reactants over time under various conditions (temperature, pressure, catalyst) to determine the rate law and activation energy. Thermodynamic studies would focus on measuring the enthalpy (ΔH°) and entropy (ΔS°) of the reaction to calculate the Gibbs free energy change (ΔG°) and the equilibrium constant. Generally, Diels-Alder reactions have a negative enthalpy change, favoring product formation, and a negative entropy change, which becomes more significant at higher temperatures, potentially leading to a retro-Diels-Alder reaction.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexene |

| Carboxylic acid |

| 1,2-diol |

| Ketone |

| Aldehyde |

| 1,2-diketone |

| α-hydroxy carboxylic acid |

| Oxime |

| Amide |

| Nitrile |

| Epoxy ketone |

| Dicarbonyl compounds |

| Saturated ketone |

| Alcohol |

| Ozone |

| Potassium permanganate |

| Sodium borohydride |

Advanced Spectroscopic and Analytical Characterization of Butylmethoxycyclopenten 1 One and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic compounds. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map of Butylmethoxycyclopenten-1-one can be assembled.

Hypothetical ¹H and ¹³C NMR Data for 2-butyl-3-methoxycyclopent-2-en-1-one:

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| 1 | - | - | - | 205.4 |

| 2 | - | - | - | 118.2 |

| 3 | - | - | - | 188.1 |

| 4 | 2.45 | t | 2H | 34.5 |

| 5 | 2.78 | t | 2H | 28.9 |

| 6 (OCH₃) | 3.95 | s | 3H | 58.7 |

| 1' | 2.60 | t | 2H | 29.8 |

| 2' | 1.55 | sextet | 2H | 31.2 |

| 3' | 1.38 | sextet | 2H | 22.6 |

| 4' | 0.92 | t | 3H | 13.9 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the cyclopentenone ring (H-4 with H-5) and along the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'), confirming the integrity of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each carbon atom that has an attached proton. For instance, the proton signal at 2.45 ppm would correlate to the carbon signal at 34.5 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing the fragments together by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The methoxy (B1213986) protons (H-6) to the enone carbon C-3.

The butyl methylene protons (H-1') to the enone carbons C-2 and C-3.

The ring methylene protons (H-5) to the carbonyl carbon C-1 and the enone carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry and conformation. A key NOESY correlation would be observed between the methoxy protons (H-6) and the adjacent ring protons (H-4), as well as the first methylene group of the butyl chain (H-1'), confirming their cis relationship across the double bond.

The butyl side chain of this compound is flexible and can adopt multiple conformations. Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can provide insight into the rotational barriers and preferred conformations of this chain. At low temperatures, the rotation around the C-C bonds of the butyl group may slow down sufficiently to allow for the observation of distinct signals for previously equivalent protons, providing data on the energy barriers between different staggered conformations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy probes the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the molecule. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the α,β-unsaturated ketone carbonyl (C=O) stretch, typically found around 1685-1715 cm⁻¹. libretexts.org The C=C double bond stretch would appear as a strong band around 1600-1650 cm⁻¹. The C-O stretch of the methoxy group is expected in the 1200-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give stronger signals. The C=C double bond stretch would be particularly intense in the Raman spectrum. The C=O stretch, while present, is typically less intense in Raman than in IR spectra for α,β-unsaturated ketones. researchgate.net This complementarity is useful for confirming the presence of both functional groups.

When studying reaction products, such as those resulting from the reduction of the ketone, FT-IR is highly effective at tracking the disappearance of the carbonyl band and the appearance of a broad hydroxyl (-OH) stretching band around 3200-3600 cm⁻¹, which can also provide information on hydrogen bonding interactions.

Characteristic Vibrational Frequencies for 2-butyl-3-methoxycyclopent-2-en-1-one:

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch | ~1705 (very strong) | ~1705 (moderate) |

| C=C Stretch | ~1620 (strong) | ~1620 (very strong) |

| C-O Stretch | ~1230 (strong) | ~1230 (weak) |

| sp³ C-H Stretch | 2870-2960 (strong) | 2870-2960 (strong) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

HRMS is capable of measuring m/z values to a very high degree of accuracy (typically to four or more decimal places). researchgate.netresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For 2-butyl-3-methoxycyclopent-2-en-1-one (C₁₀H₁₆O₂), the calculated exact mass is 168.1150. An HRMS measurement yielding a value extremely close to this, for instance, 168.1152, would confidently confirm the molecular formula and rule out other possibilities with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, followed by analysis of the resulting fragment ions (product ions). wikipedia.org This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern serves as a structural fingerprint.

For the protonated molecule of 2-butyl-3-methoxycyclopent-2-en-1-one ([M+H]⁺, m/z 169), characteristic fragmentation pathways would include:

Loss of the butyl group: A common fragmentation for ketones is cleavage alpha to the carbonyl group. However, in this enone system, the loss of the butyl radical via cleavage of the C2-C1' bond would be a significant pathway, leading to a fragment ion.

McLafferty Rearrangement: If a gamma-hydrogen is present on an alkyl chain attached to a carbonyl group, a characteristic rearrangement can occur. chemistrynotmystery.com In this case, a McLafferty-type rearrangement involving the butyl chain could lead to the loss of butene (C₄H₈, 56 Da), resulting in a prominent fragment ion at m/z 113.

Loss of Methoxy Group: Cleavage of the C3-OCH₃ bond could result in the loss of a methoxy radical (·OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Plausible MS/MS Fragmentation of [C₁₀H₁₆O₂ + H]⁺:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 169.1223 | 113.0602 | 56.0621 | Loss of butene |

| 169.1223 | 137.0861 | 32.0362 | Loss of methanol |

| 169.1223 | 111.0810 | 58.0413 | Loss of C₃H₆O |

By integrating the data from these advanced spectroscopic methods, a complete and unequivocal structural assignment of this compound and its reaction products can be achieved, providing a solid foundation for further chemical and biological investigations.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Chiral this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique used to investigate the stereochemistry of chiral molecules. mdpi.com For a chiral molecule like this compound, which contains at least one stereocenter, these methods can be used to determine its absolute configuration by analyzing the differential absorption of circularly polarized light. mtoz-biolabs.com

CD spectroscopy measures the difference in absorption between left and right-handed circularly polarized light as a function of wavelength. The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. scribd.com ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. stackexchange.com

The absolute configuration of chiral ketones, including cyclopentenone derivatives, can often be predicted using empirical rules, most notably the Octant Rule. stackexchange.com This rule correlates the sign of the Cotton effect of the n→π* electronic transition of the carbonyl group with the spatial arrangement of substituents in the eight octants surrounding the chromophore. scribd.comstackexchange.com By comparing the experimentally measured CD spectrum of this compound with spectra predicted by theoretical calculations or with those of structurally similar compounds of known configuration, its absolute stereochemistry can be assigned. mtoz-biolabs.com

Advanced Chromatographic Techniques for Separation and Purity Assessment

Modern chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound and its reaction products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used.

The choice of technique depends on the volatility and thermal stability of the analyte. GC is suitable for volatile and thermally stable compounds, while HPLC is more versatile and can be used for a wider range of compounds, including those that are non-volatile or thermally labile. mdpi.com Advanced column technologies, such as those using sub-2 µm particles in Ultra-High-Performance Liquid Chromatography (UHPLC), allow for significantly faster separations with higher resolution and sensitivity.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral this compound, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. acs.org Chiral chromatography is the most widely used method for this purpose. uma.es This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. acs.org

Both chiral GC and chiral HPLC can be utilized. Chiral GC columns are often based on derivatized cyclodextrins, while chiral HPLC columns are available with a wide variety of CSPs, including polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and Pirkle-type phases. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Once separated, the relative peak areas are used to calculate the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Separation of this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 8.2 | 9.5 | 1.8 | 95 |

Note: This data is hypothetical and serves to illustrate a typical chiral separation.

Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring and the analysis of complex mixtures. europeanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for monitoring reactions involving volatile compounds. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides mass information for each component, allowing for their identification and quantification. mdpi.com It is particularly useful for identifying starting materials, intermediates, products, and byproducts in the synthesis of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is one of the most powerful and widely used analytical techniques in pharmaceutical and chemical research. nih.govrsc.org It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. For the analysis of this compound synthesis, LC-MS can be used to track the consumption of reactants and the formation of products in real-time. Selected Reaction Monitoring (SRM) using a triple quadrupole mass spectrometer can provide highly sensitive and specific quantification of target analytes even in complex crude reaction mixtures. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. sumitomo-chem.co.jp This allows for the acquisition of complete NMR spectra of compounds as they elute from the chromatography column. mdpi.com While less sensitive than LC-MS, LC-NMR provides unambiguous structural information, making it invaluable for the definitive identification of unknown impurities or reaction byproducts without the need for prior isolation. sumitomo-chem.co.jp Stop-flow LC-NMR experiments can be performed on peaks of interest to acquire more detailed 1D and 2D NMR data, such as COSY, HSQC, and HMBC, facilitating complete structure elucidation.

Table 3: Comparison of Hyphenated Techniques for Reaction Monitoring

| Technique | Primary Application | Information Obtained | Sensitivity |

|---|---|---|---|

| GC-MS | Analysis of volatile and thermally stable compounds | Molecular weight and fragmentation pattern | High |

| LC-MS | Analysis of a wide range of compounds | Molecular weight and fragmentation pattern | Very High |

Computational Chemistry and Theoretical Studies on Butylmethoxycyclopenten 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Butylmethoxycyclopenten-1-one. These calculations solve the Schrödinger equation, providing information about electron distribution and energy, which dictates the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy.

For this compound, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Calculation of Molecular Properties: Predicting properties such as dipole moment, polarizability, and vibrational frequencies (infrared spectra). Polarizability indicates how easily the electron cloud can be distorted by an external electric field.

Reactivity Descriptors: Calculating values like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Reaction Energies: Estimating the change in energy during a chemical reaction, which helps in predicting the reaction's feasibility and thermodynamics.

A hypothetical data table illustrating the kind of results a DFT calculation might yield for this compound is presented below.

| Property | Hypothetical Value | Unit | Significance |

| Energy of HOMO | -6.5 | eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | eV | Relates to chemical stability |

| Dipole Moment | 2.8 | Debye | Measures molecular polarity |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from first principles" methods can achieve very high accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol of experimental values), but are computationally more demanding than DFT.

High-accuracy ab initio methods that could be applied to this compound include:

Hartree-Fock (HF): The simplest ab initio method, which provides a good starting point but neglects some electron correlation.

Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation effects, leading to more accurate results.

Composite Methods: Techniques like the Gaussian-n (G_n_) theories combine results from several calculations to achieve very high accuracy for thermochemical data like enthalpies of formation.

An ab initio study on this compound would provide benchmark data for its thermodynamic properties, against which other methods could be compared.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. An MD simulation would model the atomic motions of this compound by solving Newton's equations of motion, providing insights into its dynamic behavior. This would reveal:

The relative populations of different conformers at a given temperature.

The pathways and energy barriers for interconversion between conformers.

The flexibility of different parts of the molecule, such as the cyclopentenone ring and the butyl side chain.

Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant, large-scale motions of the molecule.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other chemical species.

Theoretical calculations can map out the potential energy surface of a reaction. This involves identifying and calculating the energies of:

Reactants: The starting materials.

Products: The final molecules.

Intermediates: Stable species formed during the reaction.

Transition States: The highest energy point along the reaction coordinate between two species, representing the energy barrier that must be overcome.

By plotting the energy of these species along the reaction coordinate, an energy profile is constructed, which provides a quantitative understanding of the reaction's kinetics and mechanism.

If the synthesis of this compound involves a catalyst, computational methods can be used to understand the catalyst's role and to design more efficient ones. Theoretical studies can:

Model the interaction between the catalyst and the reactants.

Determine how the catalyst lowers the activation energy of the reaction.

Predict how modifications to the catalyst's structure would affect its activity and selectivity.

This predictive power allows for the rational design of new catalysts, potentially reducing the time and cost of experimental investigations.

Spectroscopic Property Prediction and Validation against Experimental Data

As of the latest available scientific literature, there are no published computational chemistry or theoretical studies specifically focusing on the prediction and experimental validation of the spectroscopic properties of this compound.

While the methodologies for such studies are well-established in the field of computational chemistry and have been applied to a wide variety of organic molecules, specific research on this compound has not been reported. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Applications of Butylmethoxycyclopenten 1 One in Chemical Synthesis and Materials Science

Butylmethoxycyclopenten-1-one as a Versatile Building Block in Organic Synthesis

While no specific data exists for "this compound," the cyclopentenone core is a well-established and highly versatile scaffold in organic synthesis.

Precursor to Complex Organic Molecules and Natural Product Frameworks

Cyclopentenone derivatives are crucial intermediates in the synthesis of a vast array of complex organic molecules and natural products. Their inherent reactivity, stemming from the conjugated enone system, allows for a variety of chemical transformations. Notably, they are key precursors in the synthesis of prostaglandins (B1171923), a class of biologically active lipids with diverse physiological functions. The synthesis of these complex molecules often relies on the stereocontrolled functionalization of the cyclopentenone ring.

| Natural Product Class | Role of Cyclopentenone Core | Key Synthetic Transformations |

| Prostaglandins | Central five-membered ring scaffold | Conjugate addition, Aldol (B89426) condensation, Alkylation |

| Jasmonates | Fragrant component of plant oils | Michael addition, Wittig reaction |

| Terpenoids | Diverse class of natural products | Nazarov cyclization, Pauson-Khand reaction |

Scaffold for Heterocyclic Compound Synthesis

The cyclopentenone framework can serve as a starting point for the synthesis of various heterocyclic compounds. The carbonyl group and the double bond provide reactive sites for the introduction of heteroatoms such as nitrogen, oxygen, and sulfur. For instance, reactions with amines can lead to the formation of nitrogen-containing heterocycles, while reactions with thiols can yield sulfur-containing rings. However, specific examples involving "this compound" are not available.

Role in the Development of Novel Synthetic Methodologies

The development of new synthetic methods often utilizes common structural motifs like cyclopentenones to demonstrate their utility and scope. Catalytic enantioselective conjugate addition reactions to cyclopentenones, for example, are a benchmark for testing the efficacy of new chiral catalysts. The development of novel cyclization and annulation strategies frequently employs substrates that lead to the formation of functionalized cyclopentenone rings.

Integration into Polymer and Material Science Research (e.g., as a monomer, cross-linker, or additive)

While there is no specific information on the use of "this compound" in polymer science, cyclopentenone itself and its derivatives can be involved in polymerization reactions. The double bond of the cyclopentenone ring can participate in polymerization processes, potentially leading to polymers with unique properties conferred by the cyclic ketone functionality in the polymer backbone or as pendant groups. These ketone groups could serve as sites for post-polymerization modification or as cross-linking points.

Utilization in Chemo- and Biosensor Development (as a molecular probe)

The cyclopentenone moiety can act as a Michael acceptor, a feature that can be exploited in the design of molecular probes. A probe containing a cyclopentenone unit could potentially react with specific nucleophilic biomolecules, such as cysteine residues in proteins. This covalent interaction could then trigger a detectable signal, such as a change in fluorescence, allowing for the detection and quantification of the target analyte. No such applications have been reported for "this compound."

Applications in Catalysis or Ligand Design

In the field of catalysis, cyclopentenone derivatives could potentially serve as ligands for metal catalysts. The oxygen atom of the carbonyl group and the π-system of the double bond could coordinate to a metal center. The substituents on the cyclopentenone ring, such as a butyl and a methoxy (B1213986) group in the case of the titular compound, would influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. However, this remains a hypothetical application without specific literature support for "this compound."

Synthesis and Chemical Properties of Butylmethoxycyclopenten 1 One Derivatives and Analogues

Postulated Structural Modification Strategies for Butylmethoxycyclopenten-1-one

While specific examples are not documented, the structural modification of a molecule like this compound would likely follow established synthetic organic chemistry pathways for similar cyclopentenone systems.

Hypothetical Alkyl, Aryl, and Heteroatom Substitutions

Modification of the butyl and methoxy (B1213986) groups, as well as the cyclopentenone core, can be envisioned through various synthetic strategies. The introduction of different alkyl or aryl groups in place of the butyl chain could potentially be achieved through precursor synthesis, starting with a different alkyl or aryl halide in a coupling reaction. Heteroatom substitutions on the cyclopentenone ring are also a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule.

Theoretical Ring Modifications and Annulations

Expanding upon the core cyclopentenone structure through ring modifications or annulations represents another avenue for creating derivatives. Annulation reactions, which involve the formation of a new ring fused to the existing one, could theoretically lead to more complex polycyclic structures. These modifications could significantly alter the molecule's three-dimensional shape and, consequently, its chemical reactivity and biological activity.

Comparative Reactivity Studies: An Unexplored Frontier

Detailed comparative reactivity studies of this compound analogues are not present in the available scientific literature. Such studies would be invaluable for understanding how different substituents and structural modifications influence the chemical behavior of the cyclopentenone core. For instance, investigating the susceptibility of various analogues to nucleophilic attack or their participation in cycloaddition reactions would provide crucial insights into their chemical properties.

The Uncharted Territory of Structure-Reactivity Relationships

Without experimental data on the reactivity of a series of this compound derivatives, the establishment of concrete structure-reactivity relationships is not possible. Such relationships are fundamental to rational drug design and the development of new synthetic methodologies. Elucidating how specific structural features of this compound and its analogues correlate with their chemical reactivity remains an open area for future research.

Conclusions and Future Research Directions

Summary of Key Academic Contributions and Challenges

The study of cyclopentenones, a class of compounds to which Butylmethoxycyclopenten-1-one belongs, has a rich history in organic chemistry. wikipedia.org A significant body of academic work has established these five-membered rings as versatile and valuable synthetic intermediates. ontosight.ai Key contributions have focused on the development of a diverse array of synthetic methodologies for constructing the 2-cyclopentenone core. thieme-connect.com Prominent among these are classical and modern named reactions, including the Nazarov cyclization, Pauson–Khand reaction, and various aldol (B89426) condensation strategies, which allow for the assembly of the ring system from acyclic precursors. wikipedia.orgthieme-connect.com These methods provide pathways to a wide range of substituted cyclopentenones, highlighting their role as crucial building blocks in the synthesis of complex molecules and natural products. ontosight.aithieme-connect.com

Despite the broad understanding of cyclopentenone synthesis, significant challenges remain, particularly for specific derivatives like this compound. A primary challenge is the limited volume of dedicated research on this specific compound, which curtails a detailed understanding of its unique properties and reactivity. ontosight.ai For the broader class, challenges often revolve around achieving high levels of stereo- and regioselectivity, especially when creating multiple stereocenters on the cyclopentenone ring. thieme-connect.com Furthermore, the development of more sustainable and efficient "green" synthetic routes, for instance, those utilizing biomass-derived starting materials or employing catalyst-free conditions, is an ongoing objective in the field. oup.commdpi.com The inherent reactivity of the α,β-unsaturated ketone system, while synthetically useful, can also present challenges in terms of compound stability and the need for protective group strategies during multi-step syntheses.

Emerging Avenues in this compound Research

While direct research on this compound is not extensively documented, emerging trends in the broader field of cyclopentenone chemistry suggest several promising avenues for future investigation.

Novel Catalytic Synthesis: A key area for exploration is the development of novel catalytic systems for the efficient and selective synthesis of this compound. Research into metal-catalyzed processes, such as those using rhenium or cobalt, for tandem reactions like double aldol condensation followed by Nazarov cyclization, could provide direct access to highly substituted cyclopentenones. thieme-connect.comthieme-connect.com Another forward-looking approach involves leveraging biomass-derived furan (B31954) compounds as sustainable precursors, which can be catalytically converted to cyclopentanone (B42830) and cyclopentenone derivatives. mdpi.comresearchgate.net

Biological and Pharmacological Screening: The cyclopentenone motif is present in numerous biologically active molecules, including prostaglandins (B1171923) known for their anti-inflammatory and antiviral effects. frontiersin.orgresearchgate.netrsc.org An important future direction would be the systematic biological screening of this compound. Drawing parallels from structurally related compounds like 2-pentyl-2-cyclopenten-1-one, which has been investigated for anti-cancer properties, research could focus on its potential as an anti-inflammatory, antimicrobial, or cytotoxic agent. ontosight.ai

Applications in Materials Science: Cyclopentenones and their derivatives can serve as precursors to cyclopentadienes, which are fundamental ligands in organometallic chemistry and building blocks for functional materials. thieme-connect.com Future work could explore the conversion of this compound into its corresponding cyclopentadiene (B3395910) and subsequent use in the synthesis of novel polymers or organometallic complexes with unique electronic or catalytic properties.

Flavor and Fragrance Chemistry: Alkyl-substituted cyclopentanones are recognized for their fruity and floral olfactory characteristics. mdpi.com Research into the potential of this compound as a fragrance ingredient, possibly through the design of profragrance systems that allow for its controlled release over time, represents a viable commercial and scientific research avenue. mdpi.com

Potential for Interdisciplinary Collaborations in Cyclopentenone Chemistry

The multifaceted nature of cyclopentenone chemistry provides fertile ground for interdisciplinary collaboration, which could significantly advance the understanding and application of derivatives like this compound.

Organic Chemistry and Biology/Pharmacology: Collaborative efforts between synthetic organic chemists and biologists are crucial for exploring the therapeutic potential of new cyclopentenone derivatives. Chemists can synthesize a library of analogues of this compound, which pharmacologists can then screen for biological activity. This iterative process is essential for establishing structure-activity relationships (SAR) and identifying lead compounds for drug development. researchgate.net

Chemistry and Computational Science: Theoretical and computational chemistry offer powerful tools to guide experimental work. Collaborations could involve using computational modeling to predict the outcomes of synthetic reactions, elucidate complex reaction mechanisms (such as those in Nazarov cyclizations), and perform in silico screening of this compound against biological targets, thereby prioritizing experimental efforts. acs.org

Chemistry and Environmental Science: As cyclic ketones are present in the atmosphere and can be formed from the oxidation of biofuels, understanding their environmental fate is important. acs.org Interdisciplinary studies with atmospheric chemists could investigate the reaction kinetics of this compound with atmospheric oxidants like OH radicals, contributing to a better understanding of its environmental persistence and impact. acs.org

Chemical Engineering and Biotechnology: The push towards a sustainable chemical industry encourages collaborations aimed at producing chemicals from renewable resources. Chemical engineers and biotechnologists could work with chemists to design and optimize biorefinery processes that convert biomass, such as furfural (B47365), into valuable cyclopentenone platform molecules. mdpi.comresearchgate.net

Data Tables

Table 1: Key Synthetic Strategies for the 2-Cyclopentenone Core

| Synthetic Method | Precursors | Key Features |

| Nazarov Cyclization | Divinyl Ketones | Acid-catalyzed electrocyclic ring closure; provides access to various substituted cyclopentenones. wikipedia.orgthieme-connect.com |

| Pauson–Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Cobalt- or other metal-catalyzed [2+2+1] cycloaddition; powerful method for constructing the core in one step. thieme-connect.com |

| Aldol Condensation | Dicarbonyl compounds or Ketones + Aldehydes | Base- or acid-catalyzed intramolecular or intermolecular condensation; a classical and versatile method. thieme-connect.com |

| Saegusa–Ito Oxidation | Cyclopentanones | Conversion of silyl (B83357) enol ethers of cyclopentanones to cyclopentenones using palladium(II) acetate. wikipedia.org |

| Ring-Closing Metathesis | Acyclic Dienes | Ruthenium- or molybdenum-catalyzed cyclization of a diene containing a carbonyl group. wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.